

Sodium 2,3,4,5,6-pentafluorobenzoate CAS number 4830-57-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Sodium 2,3,4,5,6-pentafluorobenzoate
Cat. No.:	B1593213

[Get Quote](#)

An In-Depth Technical Guide to **Sodium 2,3,4,5,6-pentafluorobenzoate** (CAS 4830-57-3)

Authored by: A Senior Application Scientist Introduction: Beyond a Simple Building Block

Sodium 2,3,4,5,6-pentafluorobenzoate is a fluorinated organic compound that serves as a pivotal reagent in advanced chemical synthesis. While structurally it is the simple sodium salt of pentafluorobenzoic acid, its true value lies in the profound influence of its perfluorinated phenyl ring. The five fluorine atoms impart unique electronic and steric properties, making this compound a strategic tool for researchers in drug discovery, materials science, and chemical analysis.^{[1][2]} The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance critical drug properties such as metabolic stability, bioavailability, and binding affinity.^{[3][4][5]} This guide provides an in-depth examination of **Sodium 2,3,4,5,6-pentafluorobenzoate**, moving beyond catalog data to offer practical insights into its synthesis, characterization, application, and handling for professionals in the field.

Physicochemical Profile and Core Characteristics

The dense fluorination of the aromatic ring dramatically alters the molecule's properties compared to its non-fluorinated analog, sodium benzoate. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the parent carboxylic acid, resulting in a stable carboxylate salt.^[6] This electronic effect is central to its utility and reactivity.

Property	Value	Source(s)
CAS Number	4830-57-3	[7][8][9]
Molecular Formula	C ₇ F ₅ NaO ₂	[7][8][10]
Molecular Weight	234.06 g/mol	[8][10]
Appearance	White to off-white solid/powder	[6]
Purity	Typically ≥95% - 97%	[8]
Storage	Inert atmosphere, room temperature	
InChI Key	TYLVUOJLQDVPMQ-UHFFFAOYSA-M	[9]
Parent Acid	Pentafluorobenzoic Acid (CAS 602-94-8)	[6]

Synthesis and Purification: A Two-Stage Protocol

Sodium 2,3,4,5,6-pentafluorobenzoate is not typically synthesized directly but is prepared via the neutralization of its parent acid, pentafluorobenzoic acid. The synthesis is therefore a two-part process: formation of the fluorinated acid, followed by its conversion to the sodium salt.

Part A: Synthesis of Pentafluorobenzoic Acid (Precursor)

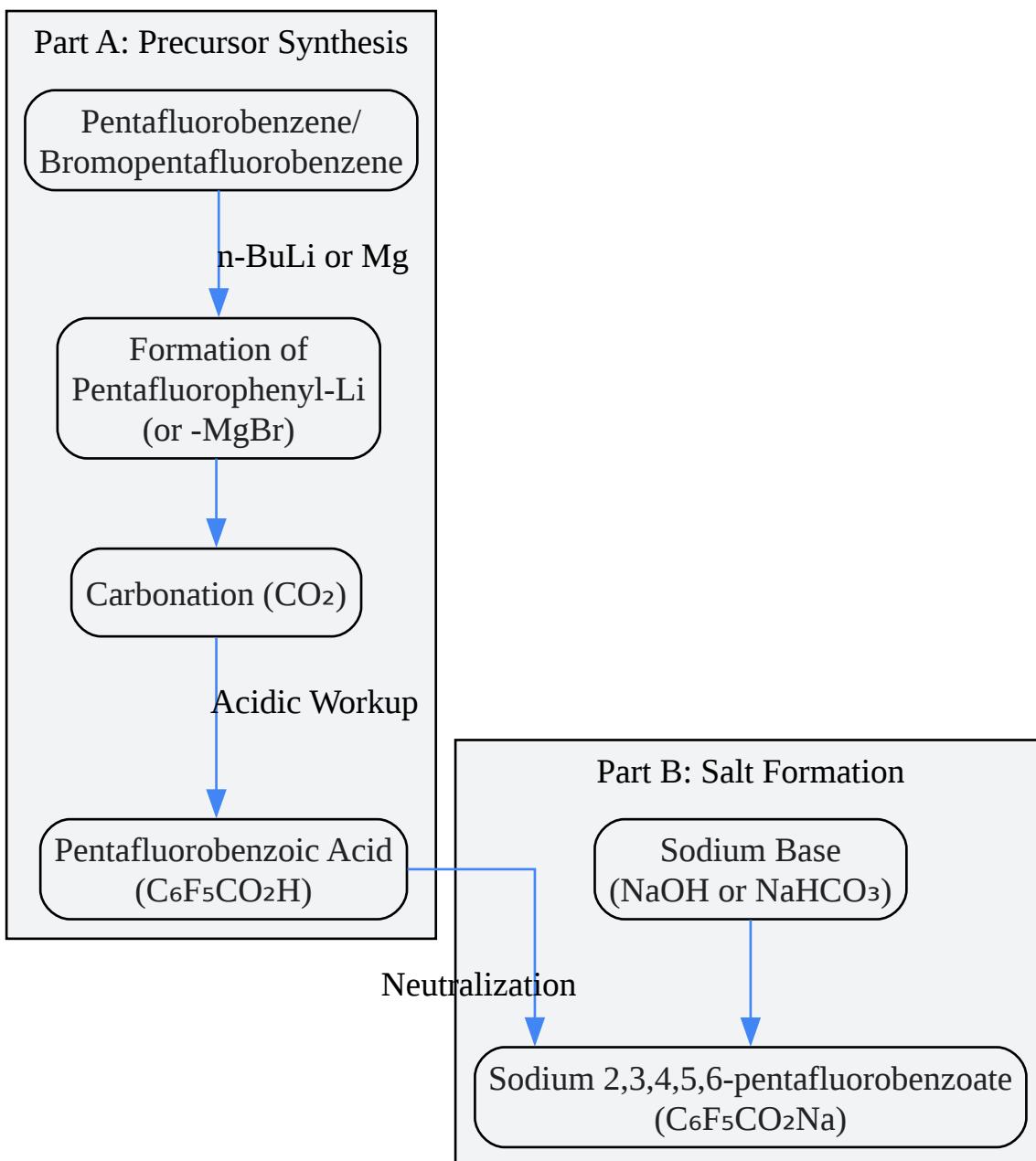
The most common laboratory-scale synthesis involves the carbonation of an organometallic reagent derived from a pentafluorinated benzene source.[6]

Causality of Experimental Choices:

- Organolithium vs. Grignard: While both pentafluorophenyllithium and the corresponding Grignard reagent can be used, the lithium reagent is often preferred for its generally higher reactivity at low temperatures, which can help minimize side reactions.

- **Anhydrous Conditions:** Organometallic reagents are extremely sensitive to moisture and protic sources. Strict anhydrous conditions are mandatory to prevent quenching of the reagent and ensure high yields.
- **Carbon Dioxide Source:** Solid carbon dioxide (dry ice) provides a readily available and effective source of CO₂ for the carboxylation step.

Experimental Protocol: Synthesis of Pentafluorobenzoic Acid


- **Reaction Setup:** A three-necked, flame-dried flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether and bromopentafluorobenzene.
- **Reagent Formation:** The flask is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The formation of the pentafluorophenyllithium reagent is monitored by the consumption of the starting materials.
- **Carbonation:** The reaction mixture is poured slowly over an excess of crushed dry ice. The dry ice serves as both the reactant and a coolant.
- **Workup and Acidification:** After the excess dry ice has sublimated, the reaction is quenched with water. The aqueous layer is separated and washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then acidified with concentrated hydrochloric acid (HCl) to precipitate the pentafluorobenzoic acid.
- **Isolation:** The resulting white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part B: Formation of Sodium 2,3,4,5,6-pentafluorobenzoate

This is a standard acid-base neutralization reaction.

Experimental Protocol: Neutralization

- Dissolution: Pentafluorobenzoic acid is dissolved in a suitable solvent, such as ethanol or deionized water.
- Titration: A stoichiometric equivalent of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution is added slowly with stirring. If using bicarbonate, effervescence (CO₂ release) will be observed.
- Isolation: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude sodium salt.
- Purification: The solid may be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity. The final product should be dried thoroughly under vacuum.

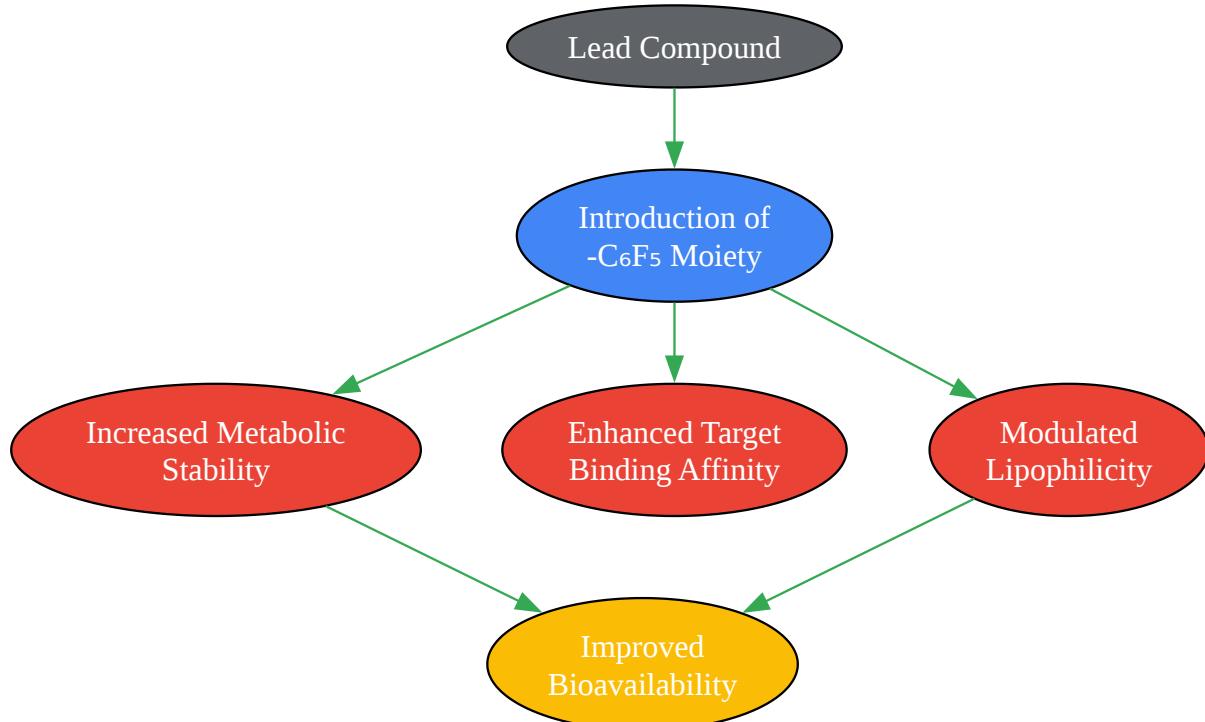
Caption: Synthesis workflow for **Sodium 2,3,4,5,6-pentafluorobenzoate**.

Analytical Characterization: A Spectroscopic Fingerprint

Confirming the identity and purity of **Sodium 2,3,4,5,6-pentafluorobenzoate** requires a multi-technique approach. Due to the presence of fluorine, ^{19}F NMR is an exceptionally powerful and informative tool.[\[11\]](#)[\[12\]](#)

Technique	Expected Observations
^{19}F NMR	Three distinct signals corresponding to the ortho- (2F), para- (1F), and meta- (2F) fluorines. The wide chemical shift range provides excellent signal separation. [11] [13]
^{13}C NMR	Signals for the five distinct aromatic carbons attached to fluorine, and a characteristic downfield signal for the carboxylate carbon (COO^-).
IR Spectroscopy	Absence of the broad O-H stretch ($\sim 3000 \text{ cm}^{-1}$) of the parent carboxylic acid. Presence of strong asymmetric ($\sim 1600-1650 \text{ cm}^{-1}$) and symmetric ($\sim 1400-1450 \text{ cm}^{-1}$) carboxylate (COO^-) stretching bands.
Mass Spec (ESI-)	Detection of the pentafluorobenzoate anion with an m/z of 211.

Expert Insight on ^{19}F NMR: The analysis of the ^{19}F NMR spectrum is definitive. The integration of the signals should be in a 2:1:2 ratio. The coupling patterns (J-coupling) between the different fluorine nuclei provide unequivocal structural confirmation. Long-range couplings are common in fluorinated systems and can further confirm the substitution pattern.[\[12\]](#)


Core Applications in Drug Development and Beyond

The utility of **Sodium 2,3,4,5,6-pentafluorobenzoate** stems from its ability to introduce the C_6F_5^- moiety into target molecules, a strategy widely employed in modern medicinal chemistry.[\[14\]](#)

A. Enhancing Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine can profoundly alter a drug candidate's properties.^[5] The pentafluorophenyl group is particularly effective due to its combined steric bulk and strong electron-withdrawing character.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Introducing the C_6F_5 group can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.^{[3][4]}
- **Binding Affinity:** The unique electronic nature of the fluorinated ring can lead to new, favorable interactions within a biological target's binding pocket (e.g., dipole-dipole, quadrupole interactions), potentially increasing potency.
- **Lipophilicity and Permeability:** Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes. This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.^[3]

[Click to download full resolution via product page](#)

Caption: Impact of the pentafluorophenyl moiety on drug properties.

B. Use in ^{19}F NMR Spectroscopy and Imaging

Given its high fluorine content and distinct NMR signals, **Sodium 2,3,4,5,6-pentafluorobenzoate** and its derivatives can be used as:

- Quantitative NMR (qNMR) Standards: For the content determination of other fluorinated pharmaceuticals.[13]
- Reporter Molecules: In biochemical assays and in vivo magnetic resonance spectroscopy (MRS) and imaging (MRI), where the ^{19}F signal can be monitored to track metabolic processes or drug distribution without background interference from the biological system. [12][15]

C. Materials Science

The electron-deficient nature of the pentafluorobenzoic acid precursor makes it a valuable ligand for forming organometallic complexes and coordination polymers, which have applications in catalysis and electronic materials.[14]

Safety, Handling, and Storage Protocols

As a laboratory chemical, **Sodium 2,3,4,5,6-pentafluorobenzoate** requires careful handling.

Hazard Profile:

- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]

Self-Validating Handling Protocol:

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
- Dispensing: Use a spatula for transferring the solid. Avoid generating dust. Clean up spills immediately using dry methods.[16]
- Storage: Keep the container tightly sealed in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydration.[16]
- Incompatibilities: Store away from strong oxidizing agents and strong acids. Contact with strong acids will liberate the less soluble pentafluorobenzoic acid.

Conclusion

Sodium 2,3,4,5,6-pentafluorobenzoate is a highly enabling chemical tool. For the drug development professional, it is a key building block for strategically modifying lead compounds to overcome pharmacokinetic and pharmacodynamic hurdles. Its well-defined spectroscopic properties also lend it to applications in quantitative analysis and as a reporter molecule. By understanding its synthesis, characteristics, and proper handling, researchers can effectively leverage the unique properties of the pentafluorophenyl group to advance their scientific objectives.

References

- Pentafluorobenzoic acid 602-94-8 wiki. (n.d.). Google Vertex AI Search.
- **Sodium 2,3,4,5,6-pentafluorobenzoate** | CAS#:4830-57-3 | Chemsric. (n.d.). Chemsric.
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). BOC Sciences.
- Pentafluorobenzoic acid. (2023, December 2). Wikipedia.
- 4830-57-3 | **Sodium 2,3,4,5,6-pentafluorobenzoate**. (n.d.). Moldb.
- CAS 4830-57-3 **Sodium 2,3,4,5,6-pentafluorobenzoate**. (n.d.). BOC Sciences.
- **Sodium 2,3,4,5,6-pentafluorobenzoate** | 4830-57-3. (n.d.). Sigma-Aldrich.
- Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. (2019, August). Fluorine notes.

- Sodium pentafluorobenzenesulfonate Safety Data Sheet. (n.d.). Apollo Scientific.
- Pentafluorobenzoic acid. (n.d.). Solubility of Things.
- Pentafluorobenzoic acid | CAS 602-94-8. (n.d.). Ossila.
- 4830-57-3|**Sodium 2,3,4,5,6-pentafluorobenzoate**. (n.d.). BLD Pharm.
- Sodium pentafluorobenzoate [CAS# 4830-57-3]. (n.d.). chemBlink.
- Sodium 2,3,4,5,6-pentafluorobenzoate SDS, 4830-57-3 Safety Data Sheets. (n.d.). ECHEMI.
- **Sodium 2,3,4,5,6-pentafluorobenzoate**. (n.d.). MySkinRecipes.
- **Sodium 2,3,4,5,6-pentafluorobenzoate**. (n.d.). PubChem.
- Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. *RSC Advances*, 14(46), 33864–33905. [\[Link\]](#)
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 18). ResearchGate.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. *Current topics in medicinal chemistry*, 14(7), 855–864. [\[Link\]](#)
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. *Journal of medicinal chemistry*, 58(21), 8315–8359. [\[Link\]](#)
- **SODIUM 2,3,4,5,6-PENTAFLUOROBENZOATE** AldrichCPR. (n.d.). Sigma-Aldrich.
- 19Fluorine NMR. (n.d.). University of Ottawa.
- Sodium Pentafluorobenzoate Monohydrate: a Novel Two-dimensional Carboxylate Polymer with Strong Sodium-Fluorine Interactions. (2006, August 7). ResearchGate.
- Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC.
- Okaru, A. O., Wube, A., Koy, C., Thevis, M., Schänzer, W., & Malampati, S. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. *Journal of analytical methods in chemistry*, 2017, 9507456. [\[Link\]](#)
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). DiVA portal.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 1). Wikipedia.
- Sherry, A. D., & Woods, M. (2010). New Frontiers and Developing Applications in 19F NMR. *Current chemical biology*, 4(2), 105–118. [\[Link\]](#)
- IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives. (2009, August 9). ResearchGate.
- **Sodium 2,3,4,5,6-pentafluorobenzoate** | 4830-57-3. (n.d.). ChemicalBook.
- (E)-hex-4-en-1-yl 2,3,4,5,6-Pentafluorobenzoate - Optional[13C NMR]. (n.d.). SpectraBase.
- 2,3,4,5,6-Pentafluorostyrene. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. Sodium 2,3,4,5,6-pentafluorobenzoate [myskinrecipes.com]
- 3. nbinno.com [nbino.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Sodium 2,3,4,5,6-pentafluorobenzoate | CAS#:4830-57-3 | Chemsrx [chemsrc.com]
- 8. 4830-57-3 | Sodium 2,3,4,5,6-pentafluorobenzoate - Moldb [moldb.com]
- 9. bocsci.com [bocsci.com]
- 10. Sodium 2,3,4,5,6-pentafluorobenzoate | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Sodium 2,3,4,5,6-pentafluorobenzoate CAS number 4830-57-3]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593213#sodium-2-3-4-5-6-pentafluorobenzoate-cas-number-4830-57-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com